ETHYL 4-(2-ETHOXY-5-NITROPHENYL)-1,6-DIMETHYL-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE
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Overview
Description
ETHYL 4-(2-ETHOXY-5-NITROPHENYL)-1,6-DIMETHYL-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE is a complex organic compound with a unique structure that includes an ethoxy group, a nitrophenyl group, and a pyrimidinecarboxylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-(2-ETHOXY-5-NITROPHENYL)-1,6-DIMETHYL-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate with urea in the presence of an acid catalyst to form the pyrimidine ring. Subsequent nitration and ethoxylation steps introduce the nitrophenyl and ethoxy groups, respectively .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-(2-ETHOXY-5-NITROPHENYL)-1,6-DIMETHYL-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and
Properties
Molecular Formula |
C17H21N3O6 |
---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
ethyl 6-(2-ethoxy-5-nitrophenyl)-3,4-dimethyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate |
InChI |
InChI=1S/C17H21N3O6/c1-5-25-13-8-7-11(20(23)24)9-12(13)15-14(16(21)26-6-2)10(3)19(4)17(22)18-15/h7-9,15H,5-6H2,1-4H3,(H,18,22) |
InChI Key |
MWKJKUYFXFTTDK-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)[N+](=O)[O-])C2C(=C(N(C(=O)N2)C)C)C(=O)OCC |
Canonical SMILES |
CCOC1=C(C=C(C=C1)[N+](=O)[O-])C2C(=C(N(C(=O)N2)C)C)C(=O)OCC |
Origin of Product |
United States |
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